molecular formula C7H15NO2 B13324778 (3-Methoxypiperidin-3-yl)methanol

(3-Methoxypiperidin-3-yl)methanol

Cat. No.: B13324778
M. Wt: 145.20 g/mol
InChI Key: FZIUENXNKJDWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypiperidin-3-yl)methanol is an organic compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypiperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method is the reduction of (3-Methoxypiperidin-3-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxypiperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxypiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy group, which imparts different chemical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3-methoxypiperidin-3-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-10-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3

InChI Key

FZIUENXNKJDWGV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCNC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.